molecular formula C21H16N2O3S B2363223 N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide CAS No. 328539-51-1

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Cat. No. B2363223
CAS RN: 328539-51-1
M. Wt: 376.43
InChI Key: CXROXKDEDGWZGQ-UHFFFAOYSA-N
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Description

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide, also known as MBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBB is a benzothiazole derivative that has been synthesized using different methods.

Scientific Research Applications

Anticonvulsant and Neuroprotective Effects

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide derivatives have been studied for their anticonvulsant and neuroprotective effects. Research indicates that some synthesized compounds within this group exhibit significant anticonvulsant activity, potentially offering therapeutic benefits in treating convulsions. One such study found that a compound named N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide demonstrated effective anticonvulsant properties and also displayed neuroprotective effects by lowering levels of specific biomarkers, suggesting a potential role in safeguarding neural health (Hassan, Khan, & Amir, 2012).

Photodynamic Therapy in Cancer Treatment

Compounds with the N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide structure have been explored for their application in photodynamic therapy (PDT) for cancer treatment. A study highlighted the synthesis of novel zinc phthalocyanine compounds substituted with benzothiazole derivatives, demonstrating their potential as effective Type II photosensitizers in PDT, characterized by high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

Research has revealed that benzothiazole derivatives, including N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide, possess promising antitumor activity. Various studies have synthesized and evaluated compounds within this class, uncovering their potential against a range of cancer cell lines. For instance, specific derivatives have shown cytotoxic effects on leukemia, melanoma, lung, colon, and breast cancer cell lines, indicating their potential as chemotherapeutic agents (Havrylyuk et al., 2010).

Antimicrobial Properties

Benzothiazole derivatives, including N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide, have been studied for their antimicrobial properties. These compounds have shown effectiveness against various strains of bacteria and fungi, suggesting potential utility in treating microbial infections. One study synthesized new pyridine derivatives incorporating the benzothiazole ring, which exhibited modest antimicrobial activity against selected bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c1-25-17-12-7-13-18-19(17)22-21(27-18)23-20(24)15-10-5-6-11-16(15)26-14-8-3-2-4-9-14/h2-13H,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXROXKDEDGWZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

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